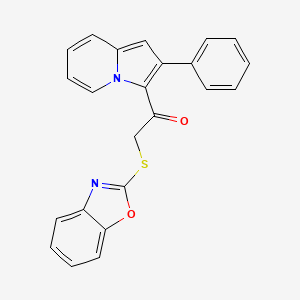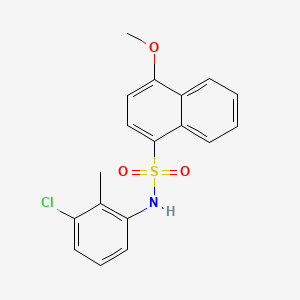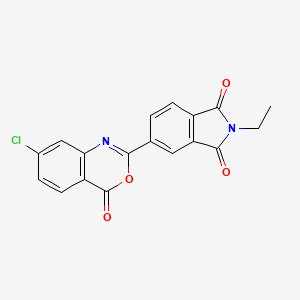
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone
Descripción general
Descripción
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone, also known as BITE, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BITE is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone is not fully understood, but studies have shown that it exerts its effects through various pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of various genes involved in cell cycle arrest, apoptosis, and differentiation, which contribute to its anticancer effects. Moreover, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation, contributing to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells. Moreover, this compound has been shown to reduce oxidative stress and inflammation in various cell types, contributing to its neuroprotective and anti-inflammatory effects. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potent anticancer, neuroprotective, and anti-inflammatory effects. However, this compound has some limitations, including its potential toxicity, limited solubility, and lack of in vivo studies.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone, including the optimization of its synthesis methods, the investigation of its in vivo effects, and the development of this compound-based therapeutics. Moreover, the potential of this compound as a diagnostic tool for cancer and neurodegenerative diseases should be explored. Furthermore, the investigation of the synergistic effects of this compound with other compounds and its combination therapy could enhance its therapeutic potential. Finally, the development of this compound-based drug delivery systems could improve its pharmacokinetics and reduce its toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions of this compound have been discussed in this paper. This compound has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
Aplicaciones Científicas De Investigación
2-(1,3-benzoxazol-2-ylthio)-1-(2-phenyl-3-indolizinyl)ethanone has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Moreover, this compound has been studied for its anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(2-phenylindolizin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O2S/c26-20(15-28-23-24-19-11-4-5-12-21(19)27-23)22-18(16-8-2-1-3-9-16)14-17-10-6-7-13-25(17)22/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRDYMLAZAWIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)C(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-{[(2,5-dimethylphenoxy)acetyl]amino}-N-isobutylbenzamide](/img/structure/B3617227.png)
![4-methyl-N-({[(1-phenylcyclopentyl)methyl]amino}carbonothioyl)benzamide](/img/structure/B3617235.png)
![5-bromo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3617238.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3617253.png)


![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)

![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-cyclopentylpropanamide](/img/structure/B3617288.png)
![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(3-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3617314.png)
![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3617326.png)